Benzamide, 2-iodo-N-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
2-IODO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is an aromatic amide compound that features an iodine atom, a phenyl group, and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the following steps:
Starting Material: The synthesis begins with 2-iodobenzoic acid.
Formation of 2-Iodobenzamide: 2-iodobenzoic acid is converted to 2-iodobenzamide through an amide formation reaction.
Diazotization: The phenyl group is introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-iodobenzamide to form the final product, 2-IODO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-IODO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazenyl group.
Coupling Reactions: The diazenyl group can participate in coupling reactions with various nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, along with appropriate ligands and bases.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the diazenyl group.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
2-IODO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-IODO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the diazenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-IODOBENZAMIDE: Lacks the diazenyl group, making it less versatile in coupling reactions.
2-IODO-N-PHENYLBENZAMIDE: Similar structure but without the diazenyl group, leading to different reactivity and applications.
2-IODO-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]BENZAMIDE: Contains a piperidinylsulfonyl group instead of the diazenyl group, resulting in different chemical properties and applications.
Uniqueness
2-IODO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is unique due to the presence of both iodine and diazenyl functional groups, which confer distinct reactivity and potential applications in various fields. The combination of these groups allows for versatile chemical transformations and interactions, making it a valuable compound in scientific research.
Properties
CAS No. |
316143-06-3 |
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Molecular Formula |
C19H14IN3O |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
2-iodo-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H14IN3O/c20-18-9-5-4-8-17(18)19(24)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24) |
InChI Key |
RFIJHYZGLWNVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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